1,2-bis(4,6-dimethyl-1H-benzimidazol-2-yl)ethane-1,2-diol
Description
The compound with the identifier “1,2-bis(4,6-dimethyl-1H-benzimidazol-2-yl)ethane-1,2-diol” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1,2-bis(4,6-dimethyl-1H-benzimidazol-2-yl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-9-5-11(3)15-13(7-9)21-19(23-15)17(25)18(26)20-22-14-8-10(2)6-12(4)16(14)24-20/h5-8,17-18,25-26H,1-4H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIIAFDJLQRNIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C(C(C3=NC4=C(C=C(C=C4N3)C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C(C(C3=NC4=C(C=C(C=C4N3)C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 1,2-bis(4,6-dimethyl-1H-benzimidazol-2-yl)ethane-1,2-diol involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and not publicly disclosed, general synthetic routes can be inferred from related compounds. Typically, the synthesis involves multiple steps, including the use of protective groups, selective functionalization, and purification processes. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity.
Chemical Reactions Analysis
1,2-bis(4,6-dimethyl-1H-benzimidazol-2-yl)ethane-1,2-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1,2-bis(4,6-dimethyl-1H-benzimidazol-2-yl)ethane-1,2-diol has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a standard in analytical chemistry. In biology, it serves as a probe to study biochemical pathways and molecular interactions. In medicine, it is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator. Industrially, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-bis(4,6-dimethyl-1H-benzimidazol-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and catalysis.
Comparison with Similar Compounds
1,2-bis(4,6-dimethyl-1H-benzimidazol-2-yl)ethane-1,2-diol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. For instance, compounds with similar molecular frameworks or substituents may exhibit comparable reactivity and applications. 1,2-bis(4,6-dimethyl-1H-benzimidazol-2-yl)ethane-1,2-diol may possess unique properties, such as higher stability, selectivity, or potency, making it particularly valuable in certain research contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
